
1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carbohydrazide
Vue d'ensemble
Description
1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carbohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a chlorophenyl group attached to a pyrrolidine ring, which is further connected to a carbohydrazide moiety
Mécanisme D'action
Target of action
Compounds with a phenylpiperazine structure, such as m-Chlorophenylpiperazine , are known to interact with the serotonin receptor 2C . .
Mode of action
Phenylpiperazine compounds generally act as agonists at their target receptors . This means they bind to the receptor and activate it, which can lead to various downstream effects.
Biochemical pathways
The exact pathways affected would depend on the specific targets of the compound. For instance, activation of the serotonin receptor can affect various neurological pathways .
Pharmacokinetics
Many drugs are metabolized in the liver and excreted through the kidneys .
Result of action
The molecular and cellular effects would depend on the specific targets and pathways affected by the compound. For example, activation of the serotonin receptor can have effects on mood, appetite, and other neurological functions .
Analyse Biochimique
Biochemical Properties
1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carbohydrazide plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with serotonin receptors, particularly the 5-HT2C receptor, where it acts as an agonist . This interaction is crucial as it influences various physiological processes, including mood regulation and appetite control. Additionally, this compound has been shown to bind to other neurotransmitter receptors, affecting their activity and leading to various biochemical outcomes .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with serotonin receptors can lead to changes in intracellular signaling cascades, affecting the expression of genes involved in mood regulation and metabolic processes . Furthermore, it has been shown to induce hypophagia in food-deprived and freely feeding rats, indicating its impact on cellular metabolism and energy balance .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as an agonist at the 5-HT2C serotonin receptor, leading to the activation of downstream signaling pathways . This activation can result in changes in gene expression, enzyme activity, and overall cellular function. Additionally, it has been observed to inhibit certain enzymes, further influencing cellular processes and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For instance, prolonged exposure to this compound can lead to sustained changes in gene expression and cellular metabolism . Additionally, its stability in various experimental conditions can affect the reproducibility and reliability of experimental results .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, it has been observed to have minimal adverse effects, while higher doses can lead to toxicity and adverse outcomes . For example, in studies involving mice, varying doses of this compound have shown different impacts on gastric emptying and overall gastrointestinal function . Understanding these dosage effects is crucial for determining safe and effective therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . For instance, its interaction with serotonin receptors can influence the metabolic flux and levels of various metabolites involved in neurotransmission and energy balance . Additionally, its metabolism can lead to the formation of active or inactive metabolites, further influencing its biological effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It is transported across cell membranes through specific transporters and binding proteins . Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity . Understanding these transport mechanisms is essential for optimizing its therapeutic potential and minimizing adverse effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization can be influenced by targeting signals and post-translational modifications that direct it to specific organelles . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carbohydrazide typically involves the reaction of 3-chlorobenzoyl chloride with pyrrolidine-3-carbohydrazide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carbohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Comparaison Avec Des Composés Similaires
3-Chloromethcathinone: A synthetic cathinone with stimulant properties.
1-(3-Chlorophenyl)piperazine: A compound used in the study of serotonin receptors.
Uniqueness: 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carbohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Unlike other similar compounds, it possesses a pyrrolidine ring connected to a carbohydrazide moiety, making it a versatile scaffold for further chemical modifications and applications.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-5-oxopyrrolidine-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O2/c12-8-2-1-3-9(5-8)15-6-7(4-10(15)16)11(17)14-13/h1-3,5,7H,4,6,13H2,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDHMQYVZZUCRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)Cl)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


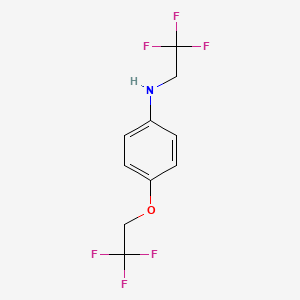
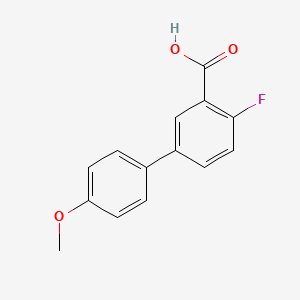

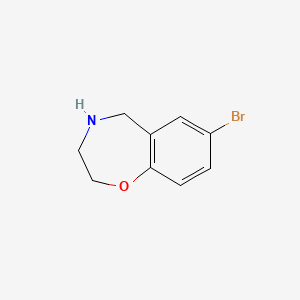




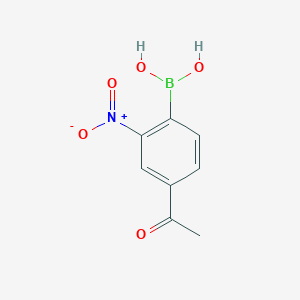
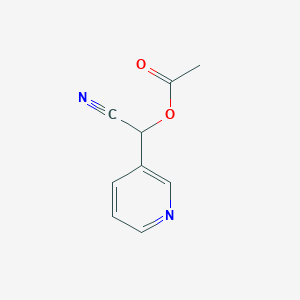

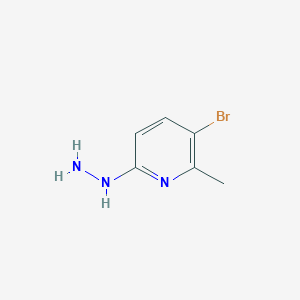
![4'-Methyl-5-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1440923.png)

